![molecular formula C14H16FNO B15296690 4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15296690.png)
4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide is a chemical compound with the molecular formula C14H16FNO and a molecular weight of 233.29 g/mol It is characterized by a bicyclic structure with a fluorine atom and a phenyl group attached to the bicyclo[221]heptane ring system
Preparation Methods
The synthesis of 4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through a [2+2] cycloaddition reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide can be compared with other similar compounds, such as:
4-fluoro-1-phenylbicyclo[2.2.1]heptane: This compound lacks the carboxamide group, which may result in different chemical and biological properties.
N-phenylbicyclo[2.2.1]heptane-1-carboxamide: This compound lacks the fluorine atom, which may affect its reactivity and interactions with molecular targets.
The presence of both the fluorine atom and the carboxamide group in 4-fluoro-N-phenylbicyclo[22
Properties
Molecular Formula |
C14H16FNO |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C14H16FNO/c15-14-8-6-13(10-14,7-9-14)12(17)16-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17) |
InChI Key |
KFOBIHUPACVKMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)NC3=CC=CC=C3)F |
Origin of Product |
United States |
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